3-Acetyl-2-pyridinecarboxylic acid

Vue d'ensemble

Description

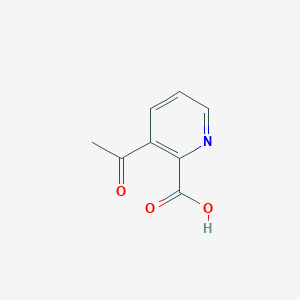

3-Acetyl-2-pyridinecarboxylic acid is a chemical compound with the molecular formula C8H7NO3 . It is used in various applications and is a subject of interest in the field of chemistry .

Synthesis Analysis

The synthesis of 3-Acetyl-2-pyridinecarboxylic acid and its derivatives is a topic of ongoing research . A recent study reported a ring cleavage methodology for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

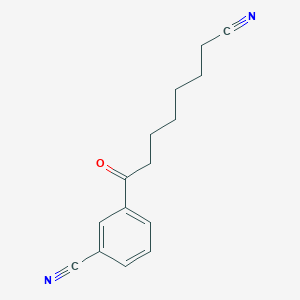

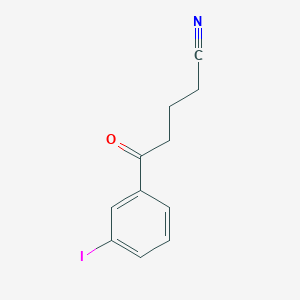

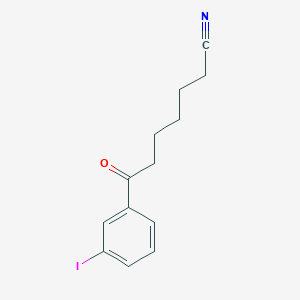

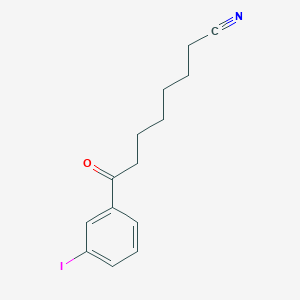

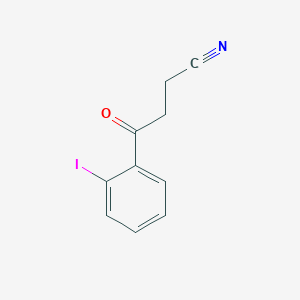

The molecular structure of 3-Acetyl-2-pyridinecarboxylic acid is characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom, and carboxylic acid and acetyl functional groups .Physical And Chemical Properties Analysis

3-Acetyl-2-pyridinecarboxylic acid is a solid substance with a molecular weight of 165.15 . It is recommended to be stored in a dry condition at a temperature between 2-8°C .Applications De Recherche Scientifique

Production and Extraction

3-Acetyl-2-pyridinecarboxylic acid, a derivative of pyridine-3-carboxylic acid, is significant in the food, pharmaceutical, and biochemical industries. Kumar and Babu (2009) explored the extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane with different diluents, emphasizing its importance in industrial production processes Kumar & Babu, 2009.

Adsorption and Electrochemical Studies

Ikezawa and Sawamura (2009) investigated the adsorption of 3-pyridinecarboxylic acid on electrodes, highlighting its potential applications in electrochemistry and material sciences Ikezawa & Sawamura, 2009.

Reactivity and Coordination Polymers

The reactivity of pyridine-2,4,6-tricarboxylic acid, a related compound, was explored by Ghosh et al. (2004). Their study on its reaction with Zn(II) salts under different conditions demonstrates its potential in synthesizing complex coordination polymers Ghosh et al., 2004.

Antimicrobial and Antimycobacterial Activity

Sidhaye et al. (2011) studied nicotinic acid hydrazide derivatives from pyridine 3-carboxillic acid, revealing its significance in developing antimicrobial agents Sidhaye et al., 2011.

Alzheimer's Disease Research

Pervaiz et al. (2020) examined the use of pyridine-2-carboxlic acid in synthesizing imidazole derivatives, potentially inhibiting acetylcholinesterase for Alzheimer's disease treatment Pervaiz et al., 2020.

Complexes and Crystal Structures

Research by You-cun (2012) on complexes of cobalt with 3-tetrazole pyridine highlights the role of pyridinecarboxylic acids in creating novel crystal structures and metal complexes You-cun, 2012.

Preparation and Synthesis Methods

Xiao (2003) reviewed various methods for preparing pyridinecarboxylic acids, essential for synthesizing industrial materials and pharmaceuticals Xiao, 2003.

Safety and Hazards

Orientations Futures

The future directions for the research and application of 3-Acetyl-2-pyridinecarboxylic acid and its derivatives are promising. The development of novel pyridine-based drug candidates is expected in the coming years . The unique clinical relevance of pyridine-based molecular frameworks has been reported over the last two decades .

Propriétés

IUPAC Name |

3-acetylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-5(10)6-3-2-4-9-7(6)8(11)12/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIOUPNVQJCRBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629527 | |

| Record name | 3-Acetylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetyl-2-pyridinecarboxylic acid | |

CAS RN |

716362-04-8 | |

| Record name | 3-Acetylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.